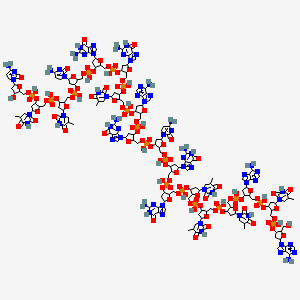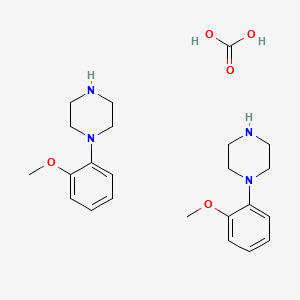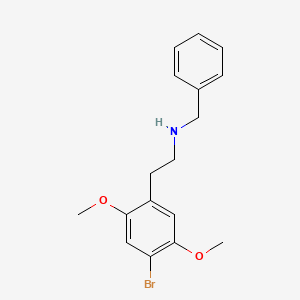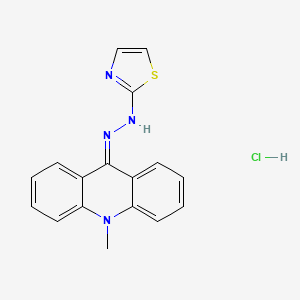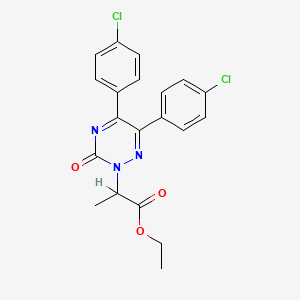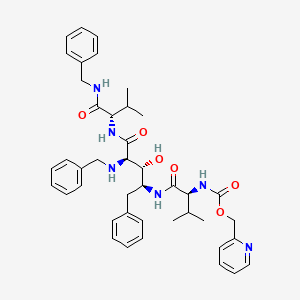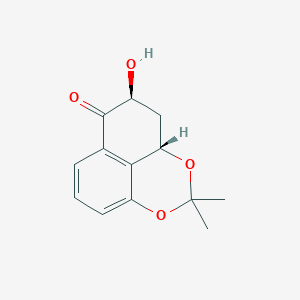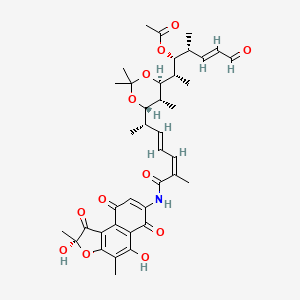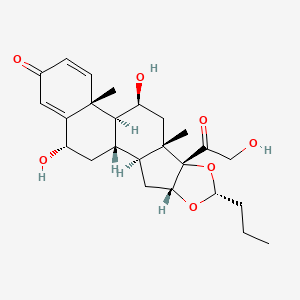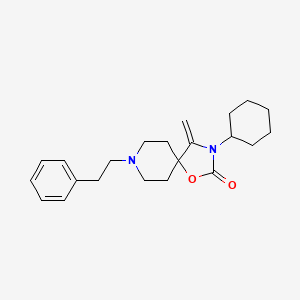
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- es un complejo compuesto orgánico conocido por su estructura espir cíclica única. Este compuesto es parte de una clase de compuestos espir cíclicos que tienen una amplia gama de aplicaciones en química medicinal y ciencia de materiales debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- involucra múltiples pasos, típicamente comenzando con la formación del núcleo espir cíclico. Las rutas sintéticas comunes incluyen reacciones de ciclización donde un precursor lineal sufre reacciones intramoleculares para formar la estructura espir cíclica. Las condiciones de reacción a menudo implican el uso de bases o ácidos fuertes para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza. Técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para aumentar la producción manteniendo la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica o electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas y pH controlados para asegurar la ruta de reacción deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona: Un análogo más simple sin los grupos ciclohexilo y feniletilo.
3-Metil-1-oxa-3,8-diazaspiro(4.5)decan-2-ona: Un derivado metilado con diferentes propiedades químicas.
Singularidad
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 3-ciclohexil-4-metileno-8-(2-feniletil)- destaca por su estructura compleja, que imparte propiedades químicas y biológicas únicas. Su núcleo espir cíclico y grupos funcionales adicionales lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
134069-97-9 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H30N2O2/c1-18-22(26-21(25)24(18)20-10-6-3-7-11-20)13-16-23(17-14-22)15-12-19-8-4-2-5-9-19/h2,4-5,8-9,20H,1,3,6-7,10-17H2 |
Clave InChI |
RMIAOQVGIXLKAW-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2(CCN(CC2)CCC3=CC=CC=C3)OC(=O)N1C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


